N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((Pyridin-4-ylmethyl)sulfamoyl)phenyl)acetamide
- N-(4-((1-Ethylpiperidin-3-yl)amino)sulfonyl)phenylacetamide
Uniqueness
N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties.
Properties
CAS No. |
59528-81-3 |
---|---|
Molecular Formula |
C15H23N3O3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[4-[(1-ethylpiperidin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H23N3O3S/c1-3-18-10-4-5-14(11-18)17-22(20,21)15-8-6-13(7-9-15)16-12(2)19/h6-9,14,17H,3-5,10-11H2,1-2H3,(H,16,19) |
InChI Key |
MYBPSMQTUBORHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.